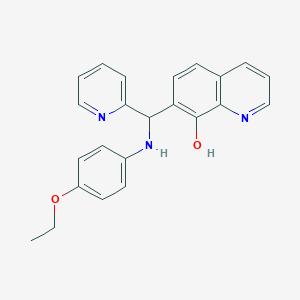
7-(((4-Ethoxyphenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"7-(((4-Ethoxyphenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol" belongs to a class of compounds known for their complex molecular structures and potential for diverse chemical properties and reactions. The compound is of interest due to its unique chemical framework, which allows for a wide range of biological activities and applications in chemical synthesis and material science.
Synthesis Analysis
The synthesis of quinolin-8-ol derivatives involves optimized reactions combining key functional groups under controlled conditions. For example, Patel et al. (2011) describe the synthesis of a novel quinolin-8-ol derivative by reacting aniline with chloromethyl-8-hydroxyquinoline hydrochloride, showcasing a typical pathway for constructing such molecules (Patel, P. N., Patel, K., & Patel, H. S., 2011).
Molecular Structure Analysis
The molecular structure of quinolin-8-ol derivatives is characterized by spectroscopic techniques, including X-ray diffraction analyses. These methods reveal the compound's conformation, bonding patterns, and the presence of functional groups critical to its chemical reactivity and properties. Sun et al. (2007) highlight the structural analysis of nickel complexes bearing N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives, providing insights into the geometrical arrangement and electronic configuration of such molecules (Sun, W.-H., Wang, K., Wedeking, K., Zhang, D., Zhang, S., Cai, J., & Li, Y., 2007).
Chemical Reactions and Properties
Quinolin-8-ol derivatives participate in various chemical reactions, leading to the formation of complex structures and compounds with significant biological activities. These reactions include coupling, cyclization, and complexation with metals, which modify the compound's chemical behavior and biological activities. The study by Patel et al. (2011) mentioned above also touches on the antimicrobial activities of these compounds, indicating their potential utility in medicinal chemistry.
Physical Properties Analysis
The physical properties of quinolin-8-ol derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and pharmaceutical formulations. Xiang et al. (2004) provide an example of characterizing the crystal structure of a related compound, illustrating how these properties are determined and their implications for the compound's utility (Xiang, Wangchun, 2004).
科学的研究の応用
Antitumor Agents
The synthesis and evaluation of quinoline derivatives have demonstrated significant anticancer activities. These compounds exhibit potent cytotoxicity against various cancer cell lines while maintaining lower inhibitory activity towards normal cell lines. This suggests their potential as clinical trial candidates for cancer treatment (Shih-Ming Huang et al., 2013).
Antibacterial Activity
Quinoline derivatives have been designed and synthesized to target respiratory tract infections, showcasing potent in vitro antibacterial activity against pathogens, including those resistant to other treatments. Their in vivo efficacy against murine pneumonia models further underscores their potential as antibacterial drugs (T. Odagiri et al., 2018).
Chemosensors
Quinoline compounds have been utilized in developing chemosensors for monitoring metal ion concentrations, such as Zn2+, in biological and aqueous samples. These sensors offer high sensitivity and reversibility, important for environmental and health monitoring (G. Park et al., 2015).
Anti-corrosion Applications
The anti-corrosion efficacy of quinoline derivatives for protecting metals in acidic environments has been investigated, highlighting their potential in industrial applications. These studies show how the chemical structure influences corrosion inhibition efficiency, providing insights for developing new corrosion inhibitors (Dhaybia Douche et al., 2020).
Antimicrobial Agents
Synthesis of novel quinoline derivatives has shown promising antimicrobial properties. These compounds are effective against a broad spectrum of microorganisms, indicating their potential in developing new antimicrobial treatments (B. S. Holla et al., 2006).
将来の方向性
The future directions in the field of quinoline and its derivatives involve the development of new methods and synthetic approaches towards organic compounds . There is also a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .
特性
IUPAC Name |
7-[(4-ethoxyanilino)-pyridin-2-ylmethyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-2-28-18-11-9-17(10-12-18)26-22(20-7-3-4-14-24-20)19-13-8-16-6-5-15-25-21(16)23(19)27/h3-15,22,26-27H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIYGNLLHIJAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(((4-Ethoxyphenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclohexyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2490753.png)
![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2490756.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2490758.png)
![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2490760.png)
![N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2490761.png)
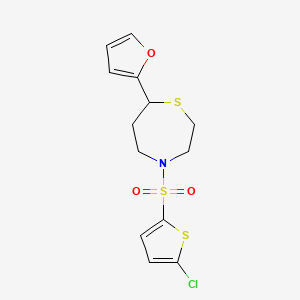
![(4-ethylphenyl)[7-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2490766.png)
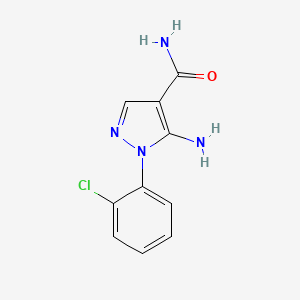
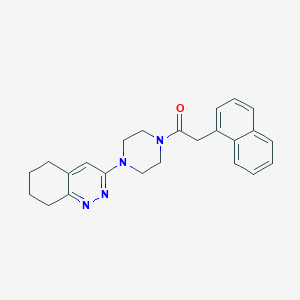
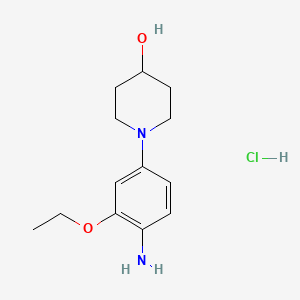
![5-Fluoro-4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2490772.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2490773.png)
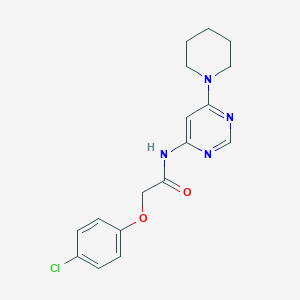
![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,2-diphenylacetamide](/img/structure/B2490775.png)